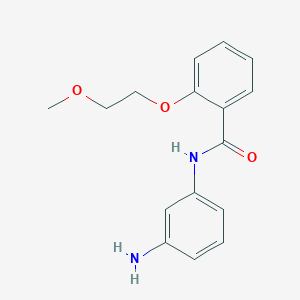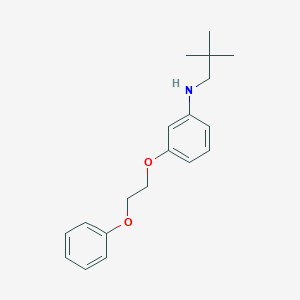
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Oxidation and Environmental Remediation
Research involving Fe3O4 magnetic nanoparticles (MNPs) for the catalytic oxidation of phenolic and aniline compounds highlights the potential use of similar chemical structures in environmental remediation. These MNPs have been shown to effectively remove phenol and aniline from aqueous solutions, suggesting that compounds like N-Neopentyl-3-(2-phenoxyethoxy)aniline could be explored for similar environmental applications, such as water treatment and pollution mitigation (Shengxiao Zhang et al., 2009).
Chemical Synthesis and Material Science
A comparative study of the behavior of N-trimethylsilyl and N-neopentyl-anilines towards trimethylalane, including the synthesis and structural analysis of Al–N compounds, suggests potential applications in material science and chemical synthesis. This research shows the reactivity of such compounds and their utility in forming complex structures, which may have implications for the development of new materials and chemicals (J. Bezombes et al., 2003).
Polymer Chemistry and Electrochemistry
The synthesis and characterization of novel polymers based on aniline derivatives, as demonstrated in the electrochemical synthesis of polymers with aniline components in aqueous solutions, point to applications in polymer chemistry and electrochemistry. These polymers show promise in areas such as dye-sensitized solar cells, highlighting the potential of N-Neopentyl-3-(2-phenoxyethoxy)aniline in the development of new polymeric materials with specific electronic or photovoltaic properties (Leyla Shahhosseini et al., 2016).
Drug Discovery and Medicinal Chemistry
In drug discovery and medicinal chemistry, the optimization of aniline derivatives as potent inhibitors of kinase activity indicates the potential pharmaceutical applications of compounds like N-Neopentyl-3-(2-phenoxyethoxy)aniline. Such compounds can be explored for their bioactivity, targeting specific enzymes or receptors in therapeutic interventions (D. Boschelli et al., 2001).
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-3-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)15-20-16-8-7-11-18(14-16)22-13-12-21-17-9-5-4-6-10-17/h4-11,14,20H,12-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHARGZHQULEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Neopentyl-3-(2-phenoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



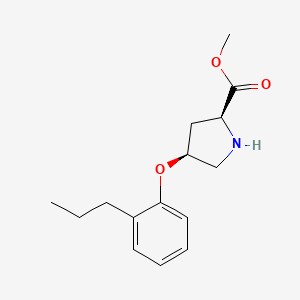
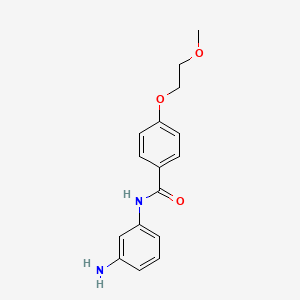
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
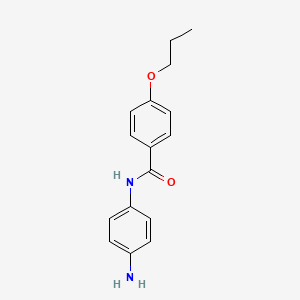
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)


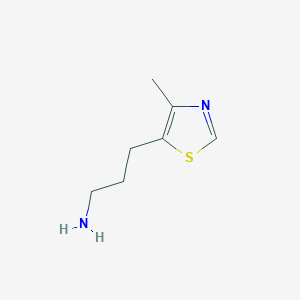

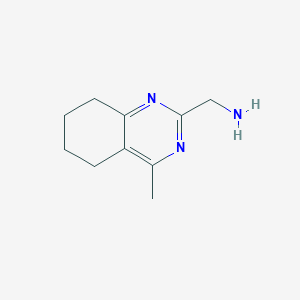
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
